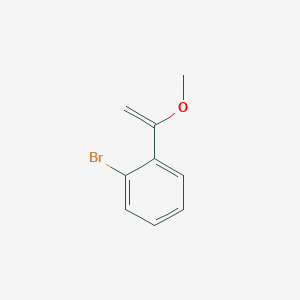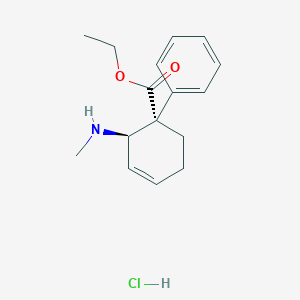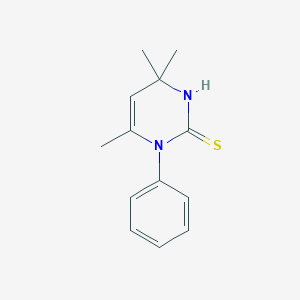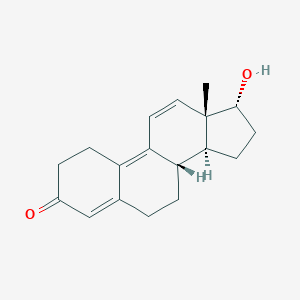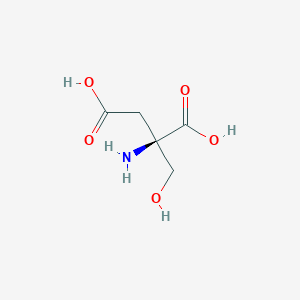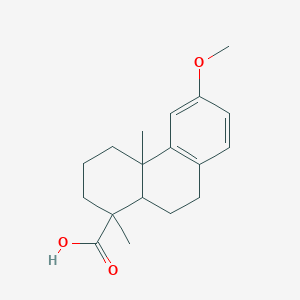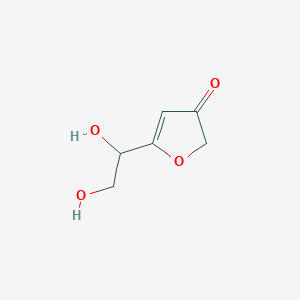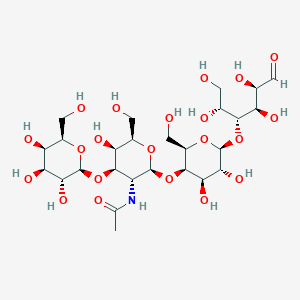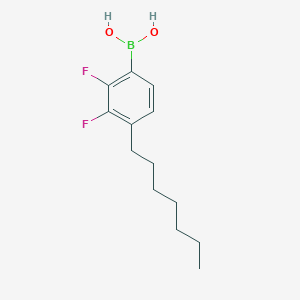
(2,3-Difluoro-4-heptylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluoro-4-heptylphenyl)boronic acid, also known as DFHBA, is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that has shown potential in a variety of applications, including drug discovery, chemical biology, and organic synthesis. In
Mécanisme D'action
(2,3-Difluoro-4-heptylphenyl)boronic acid exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. The boronic acid group of (2,3-Difluoro-4-heptylphenyl)boronic acid forms a reversible covalent bond with the active site of the enzyme, leading to inhibition of its activity. (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to be selective for certain enzymes, making it a useful tool for studying enzyme function and inhibition.
Effets Biochimiques Et Physiologiques
(2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including the serine protease trypsin and the cysteine protease cathepsin B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to inhibit the activity of several kinases, including the tyrosine kinase c-Src and the serine/threonine kinase Akt. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatase 1B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-Difluoro-4-heptylphenyl)boronic acid has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of applications, including drug discovery, chemical biology, and organic synthesis. (2,3-Difluoro-4-heptylphenyl)boronic acid is also relatively easy to synthesize and has good stability. However, (2,3-Difluoro-4-heptylphenyl)boronic acid also has some limitations. It can be toxic to cells at high concentrations, and its selectivity for certain enzymes may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving (2,3-Difluoro-4-heptylphenyl)boronic acid. One area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid derivatives with improved selectivity and potency for certain enzymes. Another area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid-based fluorescent probes for imaging studies. (2,3-Difluoro-4-heptylphenyl)boronic acid may also have potential as a therapeutic agent for the treatment of certain diseases, including cancer and inflammation.
Applications De Recherche Scientifique
(2,3-Difluoro-4-heptylphenyl)boronic acid has been extensively used in scientific research as a tool for drug discovery and chemical biology. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been used as a fluorescent probe for imaging studies, as it can selectively bind to certain proteins and enzymes. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
126334-37-0 |
|---|---|
Nom du produit |
(2,3-Difluoro-4-heptylphenyl)boronic acid |
Formule moléculaire |
C13H19BF2O2 |
Poids moléculaire |
256.1 g/mol |
Nom IUPAC |
(2,3-difluoro-4-heptylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BF2O2/c1-2-3-4-5-6-7-10-8-9-11(14(17)18)13(16)12(10)15/h8-9,17-18H,2-7H2,1H3 |
Clé InChI |
WVEIGGAYFCCBSA-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
SMILES canonique |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
Synonymes |
2,3-Difluoro-4-heptylbenzeneboronic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

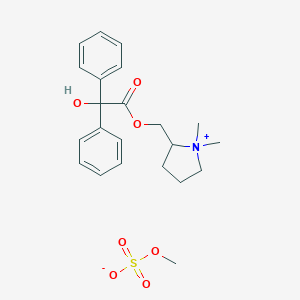
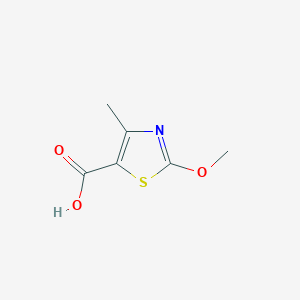
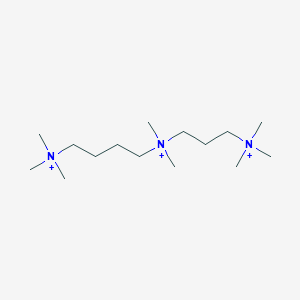
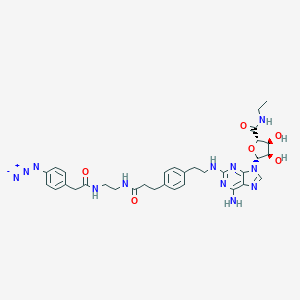
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
